N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with cyclopropyl halides in the presence of a strong base such as sodium hydride.
Formation of the acetamide linkage: This can be done by reacting the pyrazole derivative with 2-oxopyrrolidine-1-acetic acid or its derivatives under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or cyclopropyl group.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes or receptors, and its potential as a bioactive molecule.
Medicine
The compound could be explored for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, it may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide” would depend on its specific biological target. Generally, it may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
- N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
Uniqueness
The uniqueness of “N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide” lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-11(7-16-5-1-2-12(16)18)13-10-6-9(14-15-10)8-3-4-8/h6,8H,1-5,7H2,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWPCEJXGNHERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.